molecular formula C22H19N3O2S B2562820 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-23-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2562820
CAS RN: 923194-23-4
M. Wt: 389.47
InChI Key: BLIKZKCPDMSALE-UHFFFAOYSA-N
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Description

“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of a related compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was confirmed by its C, H, and N analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR, 1H NMR, 13C NMR, and mass spectral data of a related compound, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, were reported .

Scientific Research Applications

Future Directions

The future directions for research on “N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” and similar compounds could include further exploration of their anti-inflammatory properties and potential applications in treating inflammatory conditions . Additionally, more studies could be conducted to fully understand their mechanism of action .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-7-8-19-20(13-16)28-22(24-19)25(14-17-9-11-23-12-10-17)21(26)15-27-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKZKCPDMSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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